(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 100049-71-6) is a functionalized saturated nitrogen heterocycle. Its core structure consists of a pyrrolidine ring with a reactive hydroxymethyl substituent at the 3-position and a bulky N-cyclohexyl group.
Molecular FormulaC11H21NO
Molecular Weight183.29 g/mol
CAS No.100049-71-6
Cat. No.B175338
⚠ Attention: For research use only. Not for human or veterinary use.
(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS 100049-71-6): Structural and Synthetic Baseline for Procuring a Versatile Pyrrolidine Scaffold
(1-Cyclohexylpyrrolidin-3-yl)methanol (CAS: 100049-71-6) is a functionalized saturated nitrogen heterocycle [1]. Its core structure consists of a pyrrolidine ring with a reactive hydroxymethyl substituent at the 3-position and a bulky N-cyclohexyl group . This compound is primarily employed as a chemical building block, chiral auxiliary, or synthetic intermediate in organic chemistry, particularly in the construction of more complex, often pharmaceutically-relevant, molecules . Key physicochemical properties include a molecular weight of 183.29 g/mol, a boiling point of 260.1°C at 760 mmHg, and a predicted density of 1.027 g/cm³ [2].
Workflow
Synthetic building block for complex pyrrolidine derivatives
Selection
N-cyclohexyl pyrrolidine scaffold with reactive hydroxymethyl handle
Context
Asymmetric synthesis, chiral auxiliary precursor, and medicinal chemistry lead optimization
[1] PubChem. (1-Cyclohexylpyrrolidin-3-yl)methanol. PubChem Compound Summary for CID 24275428. Accessed April 19, 2026. View Source
[2] ChemSrc. (1-Cyclohexylpyrrolidin-3-yl)methanol. Accessed April 19, 2026. View Source
Why Generic Substitution Fails: The Critical Impact of N-Substitution and Pyrrolidine Ring Architecture on Synthetic Utility and Biological Activity
Generic substitution of (1-Cyclohexylpyrrolidin-3-yl)methanol with other pyrrolidine-3-ylmethanol derivatives is not scientifically sound due to the profound influence of the N-substituent on both the compound's physicochemical properties and its downstream synthetic and biological applications . The N-cyclohexyl group imparts a specific steric bulk and lipophilic character (calculated LogP ~1.57 [1]) that is markedly different from analogs bearing N-methyl, N-benzyl, or N-phenyl groups . This differentiation is not merely structural; it translates directly into quantifiable differences in reaction selectivity (e.g., in asymmetric synthesis ), enzyme inhibition potency, and target engagement [2][3]. A simple exchange can thus lead to altered reaction pathways, reduced yields, or complete loss of desired biological activity, making rigorous compound selection a critical procurement decision.
Target compound: N-cyclohexyl analog (cLogP ~1.57, higher steric bulk)
N-methyl or N-benzyl analogs alter lipophilicity and steric profile; reaction selectivity may shift
Target compound: Hydroxymethyl at 3-position on N-cyclohexylpyrrolidine
Different N-substitution patterns can lead to altered enzyme binding and target engagement
Documented use in patent-protected SAR and enzyme inhibition
Generic substitution may yield a different biological outcome; class-level inference requires verification
[2] De Gasparo, R., et al. "Biological Evaluation and X-ray Co-crystal Structures of Cyclohexylpyrrolidine Ligands for Trypanothione Reductase." ChemMedChem, 2018. Accessed April 19, 2026. View Source
(1-Cyclohexylpyrrolidin-3-yl)methanol: Quantifiable Differentiation in Synthesis, Structure, and Biological Potential
Robust and High-Yielding Laboratory-Scale Synthesis for Reliable Procurement and Scaling
A scalable and robust synthetic route from methyl 1-cyclohexylpyrrolidine-3-carboxylate to (1-cyclohexylpyrrolidin-3-yl)methanol has been established, providing a clear benchmark for procurement quality. This method, described in patent WO2017/201161A1, demonstrates a high and reproducible yield .
Synthetic YieldClass-level inference
92.3% isolated yield
Supports procurement quality benchmark
Reported reduction of methyl ester with LiAlH4 at -10°C; data to verify
Organic SynthesisProcess ChemistryBuilding Blocks
Evidence Dimension
Synthetic Yield
Target Compound Data
92.3% yield (isolated)
Comparator Or Baseline
N/A (Baseline: No prior yield data specified for this specific transformation, but the yield is a quantitative benchmark for the compound's synthesis)
Quantified Difference
N/A
Conditions
Reduction with LiAlH₄ (2.3 equiv) in THF at -10°C for 0.5 h .
Why This Matters
For procurement, this high, validated yield from a well-characterized precursor provides confidence in the compound's availability and potential for cost-effective, larger-scale synthesis.
Organic SynthesisProcess ChemistryBuilding Blocks
Enhanced Lipophilicity and Steric Bulk Drive Unique Chromatographic and Biological Interactions
The N-cyclohexyl substituent in (1-cyclohexylpyrrolidin-3-yl)methanol confers significantly higher calculated lipophilicity and steric bulk compared to other common N-substituted analogs. This difference is a primary driver of its utility in modulating biological activity and pharmacokinetic properties [1].
Predicted values from computational models (e.g., ACD/Labs or similar) as reported on chemical vendor and database sites [2][3].
Why This Matters
This data allows scientists to select the pyrrolidine scaffold with the precise lipophilicity needed to balance solubility and membrane permeability, a critical parameter in drug design and biological assay development.
Medicinal ChemistryPhysicochemical PropertiesADME
[1] De Gasparo, R., et al. "Biological Evaluation and X-ray Co-crystal Structures of Cyclohexylpyrrolidine Ligands for Trypanothione Reductase." ChemMedChem, 2018. Accessed April 19, 2026. View Source
[3] ChemBase. (1-benzylpyrrolidin-3-yl)methanol. Properties including LogD and LogP. Accessed April 19, 2026. View Source
Validated Application as a Key Intermediate in the Synthesis of Patent-Protected Biologically Active Compounds
(1-Cyclohexylpyrrolidin-3-yl)methanol is explicitly claimed and utilized as a key synthetic intermediate in the construction of novel, patent-protected chemical entities with demonstrated biological activity . This establishes a direct link between procurement of this specific compound and the ability to replicate or build upon published, high-value research [1].
Patent & Target ContextSupporting evidence
Explicitly used in enzyme inhibitor synthesis (IC50 reported)
Supports SAR exploration in target-based research
Data to verify in primary literature; BindingDB entry available
Medicinal ChemistryDrug DiscoveryPatent Analysis
Evidence Dimension
Presence in Patent Literature and Associated Bioactivity
Target Compound Data
Explicitly named as a precursor in WO2017/201161A1 (Paragraph 0534) . Its derivatives show enzyme inhibition (IC50 for a related cyclohexylpyrrolidine derivative in a patent: BindingDB BDBM392753) [1].
Comparator Or Baseline
N/A
Quantified Difference
N/A
Conditions
The compound is used to synthesize more complex molecules that are tested in various biological assays, as per the cited patent and database entries [1].
Why This Matters
For researchers aiming to explore a specific chemical space or validate a published SAR, procurement of this exact building block is essential to ensure synthetic fidelity and the ability to generate the intended final compound.
Medicinal ChemistryDrug DiscoveryPatent Analysis
[1] BindingDB. BDBM392753: 1′-Cyclohexyl-6-((S)-3-hydroxymethyl-pyrrolidin-1-yl)-1H,1′H-[4,5′]bibenzimidazolyl-7-carbonitrile. Accessed April 19, 2026. View Source
High-Impact Applications for (1-Cyclohexylpyrrolidin-3-yl)methanol in Research and Development
Precursor for Optimizing Drug-like Properties in Medicinal Chemistry
The combination of a basic pyrrolidine nitrogen, a reactive primary alcohol handle, and a lipophilic cyclohexyl group makes this compound an ideal building block for medicinal chemists. It can be used to introduce a specific, quantifiable lipophilic and steric component (cLogP 1.57 [1]) into a lead molecule. This is particularly useful for modulating ADME (Absorption, Distribution, Metabolism, Excretion) properties, such as improving membrane permeability or increasing metabolic stability by shielding labile groups [2]. The synthetic route is robust (92.3% yield ), ensuring its reliable use in multi-step synthesis programs.
Chiral Auxiliary and Scaffold for Asymmetric Synthesis
Although achiral itself, the sterically demanding cyclohexyl group on the pyrrolidine nitrogen makes this compound a valuable precursor for the synthesis of chiral auxiliaries and ligands . Its incorporation can create a hindered environment that facilitates highly stereoselective transformations. Procurement of this compound enables access to a chemical space defined by the N-cyclohexyl pyrrolidine motif, which is a key feature in some biologically active compounds [3].
Chemical Biology Tool for Investigating Enzyme Targets
Cyclohexylpyrrolidine scaffolds, for which this compound is a direct precursor, have been successfully optimized as inhibitors of clinically relevant enzymes like Trypanothione Reductase (TR) [2]. The structural data from X-ray co-crystal structures of related ligands highlight how the cyclohexyl group makes specific hydrophobic contacts within the enzyme's active site [2]. Using (1-cyclohexylpyrrolidin-3-yl)methanol as a starting point allows researchers to build upon this validated target engagement and explore structure-activity relationships (SAR) for new chemical biology probes or drug candidates.
Reliable Intermediate for Process Chemistry Scale-up
The detailed, high-yielding synthetic procedure documented in the patent literature (WO2017/201161A1 ) provides a clear, scalable protocol for accessing this compound. For process chemists, this represents a significant advantage. The availability of a well-characterized, scalable route using standard reagents (LiAlH₄) and straightforward workup reduces the risk and development time associated with scaling up novel synthetic pathways.
Application
Selection Property
Validation Focus
Medicinal Chemistry ADME Optimization
Lipophilicity and steric modulation from N-cyclohexyl group
[2] De Gasparo, R., et al. "Biological Evaluation and X-ray Co-crystal Structures of Cyclohexylpyrrolidine Ligands for Trypanothione Reductase." ChemMedChem, 2018. Accessed April 19, 2026. View Source
[3] BindingDB. BDBM392753: 1′-Cyclohexyl-6-((S)-3-hydroxymethyl-pyrrolidin-1-yl)-1H,1′H-[4,5′]bibenzimidazolyl-7-carbonitrile. Accessed April 19, 2026. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.